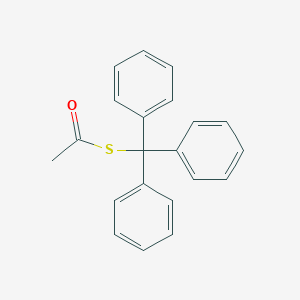

Triphenylmethanethiol acetate

Beschreibung

Eigenschaften

IUPAC Name |

S-trityl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18OS/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGBTNQSFAFZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938192 | |

| Record name | S-(Triphenylmethyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1727-15-7 | |

| Record name | Ethanethioic acid, S-(triphenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1727-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC66470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(Triphenylmethyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Triphenylmethanethiol Acetate and Its Derivatives

Direct Synthesis of Triphenylmethanethiol (B167021) Acetate (B1210297)

The direct synthesis of triphenylmethanethiol acetate, a thioester, can be approached through several synthetic pathways. These methods primarily involve the formation of a thioester linkage from appropriate precursors.

Conventional Esterification Approaches to Thioacetates

Conventional methods for forming esters, known as esterification, can be adapted for the synthesis of their sulfur analogues, thioesters. Transesterification, the process of converting one ester to another, is a key strategy. nih.gov In the context of thioesters, this is often referred to as transthioesterification. nih.gov

Typically, the synthesis of a thioacetate (B1230152) like this compound would involve the reaction of triphenylmethanethiol with an activated form of acetic acid, such as acetyl chloride or acetic anhydride. This nucleophilic acyl substitution reaction results in the formation of the thioester and a byproduct. The general reactivity of carboxylic acid derivatives decreases from acyl halides to anhydrides, and then to esters and amides. Therefore, starting with a more reactive derivative is often preferred for these syntheses. youtube.com

Another common approach is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com While this method is standard for oxygen esters, its direct application to thiols for thioester synthesis can be less efficient and may require modified conditions. A more relevant conventional method involves the reaction of a carboxylate salt with an alkyl halide, an S_N2 type reaction, to form the ester. youtube.com For this compound, this would entail reacting sodium triphenylmethanethiolate with an acetylating agent.

The transesterification of β-keto esters has been studied extensively, and these methods can be adapted for transthioesterification. nih.gov For instance, various catalysts, including those that are lipase-mediated or based on arylboronic acids, have been shown to be effective for these transformations under relatively mild conditions. nih.gov

Mild Condition Thioesterification Strategies via C-O Bond Cleavage

Recent advancements have led to the development of milder methods for thioester synthesis that avoid harsh reagents. One notable strategy involves the conversion of esters to thioesters through a selective C-O bond cleavage. nih.gov This approach is significant because it proceeds under transition-metal-free conditions, offering a broad substrate scope and excellent tolerance for various functional groups. nih.gov The mechanism involves the formation of a weak C-S bond by cleaving a C-O bond, which is a departure from traditional nucleophilic addition pathways. nih.gov This method has been successfully applied to gram-scale synthesis and late-stage thioesterification, highlighting its practicality. nih.gov

Synthesis of Functionalized Triphenylmethanethiol Derivatives

The triphenylmethyl (trityl) group is a bulky scaffold that can be functionalized to create a diverse range of derivatives. wikipedia.org These functionalizations can be performed to introduce new chemical properties or to prepare molecules for specific applications.

Michael Addition Reactions for Carbon-Sulfur Bond Formation

The thia-Michael addition is a powerful and widely used reaction for the formation of carbon-sulfur bonds. srce.hrnih.gov This reaction involves the conjugate addition of a thiol (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). srce.hrsemanticscholar.org It is a highly efficient method for creating organo-sulfur compounds. srce.hr

The reaction can be catalyzed by bases or Lewis acids. srce.hr In the base-catalyzed mechanism, a thiolate anion is generated, which then acts as the nucleophile. nih.gov The reaction can also proceed under solvent-free conditions, which offers economic and environmental advantages. semanticscholar.org A variety of catalysts, including ferric chloride, have been shown to be effective, often providing good yields in short reaction times. srce.hr The versatility of the Michael addition allows for the use of a wide range of thiols and unsaturated acceptors, enabling the synthesis of a diverse library of functionalized thioethers.

| Catalyst/Condition | Reactants | Key Features | Reference |

| Solvent-free | Thiols, α,β-unsaturated carbonyls | Mild conditions, operational simplicity, high yields, short reaction times. | semanticscholar.org |

| Ferric chloride | Thiols, α,β-unsaturated carbonyls | Efficient, short reaction times (5-20 minutes) at room temperature. | srce.hr |

| Base-catalyzed | Thiol, Michael acceptor | Formation of a thiolate anion intermediate. | nih.gov |

| Nucleophile-initiated | Thiol, Michael acceptor | Forms a zwitterionic intermediate; nucleophile acts as an initiator. | nih.gov |

Derivatization Strategies for Introducing Thiol Groups

Introducing a thiol group onto a molecule is a key step in the synthesis of compounds like triphenylmethanethiol and its derivatives. One common precursor is triphenylmethanol (B194598), which can be converted to triphenylmethyl chloride and subsequently reacted with a sulfur source like sodium hydrosulfide (B80085) to yield triphenylmethanethiol.

Once the parent thiol, triphenylmethanethiol, is formed, it can be further derivatized. wikipedia.org For example, it reacts with sulfuryl chloride to produce the corresponding sulfenyl chloride, (C₆H₅)₃CSCl. This intermediate can then react with ammonia (B1221849) to form the sulfenamide, (C₆H₅)₃CSNH₂. wikipedia.org Another derivative, S-nitrosotriphenylmethanethiol, is formed by the reaction of the thiol with nitrous acid. wikipedia.org

For analytical purposes, specific reagents have been developed to derivatize free thiol groups. One such reagent, (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal), has been used for the selective detection of free thiols in biological samples using mass spectrometry imaging. nih.gov This highlights the importance of derivatization in both synthesis and analysis. A hydrothiolation reaction has also been reported as a method for the post-metallation functionalization of certain scaffolds, enabling the introduction of various functional groups. nih.gov

Controlled Functionalization of the Triphenylmethyl Scaffold

The triphenylmethyl group serves as a scaffold that can be systematically modified. The three phenyl rings offer multiple sites for the introduction of functional groups through electrophilic aromatic substitution reactions. The position and nature of these substituents can be controlled by the choice of reagents and reaction conditions.

The functionalization is not limited to the aromatic rings. As discussed previously, the thiol group itself is a handle for further derivatization. The ability to introduce functional groups onto the scaffold allows for the tuning of the molecule's steric and electronic properties. This is a common strategy in medicinal chemistry and materials science to optimize the performance of a lead compound. The development of 3D scaffolds for applications like tissue engineering often involves decorating a base material (such as polylactic acid or chitosan) with functional molecules to elicit a desired biological response. nih.gov While the context is different, the principle of scaffold functionalization remains a core concept in creating complex molecular architectures.

Chemical Reactivity and Mechanistic Investigations of Triphenylmethanethiol Acetate

Role as a Thiol Protecting Group in Organic Synthesis

The triphenylmethyl (trityl or Trt) group is a widely utilized protecting group for thiols in various synthetic applications, including peptide synthesis. researchgate.netpeptide.com Its steric bulk allows for the selective protection of primary thiols over more hindered secondary or tertiary thiols. total-synthesis.com The trityl group's stability under certain conditions and its susceptibility to cleavage under others make it a valuable tool for chemists.

Mechanisms of Trityl Deprotection

The deprotection of a trityl-protected thiol, such as that in triphenylmethanethiol (B167021) acetate (B1210297), is typically achieved under acidic conditions. The mechanism involves the formation of the highly stable trityl cation. total-synthesis.com

Brønsted Acid-Catalyzed Deprotection: In the presence of a Brønsted acid like trifluoroacetic acid (TFA) or formic acid, the sulfur atom of the thioether is protonated. peptide.comtotal-synthesis.com This protonation enhances the leaving group ability of the trityl group, facilitating the cleavage of the C-S bond to release the free thiol and the trityl cation. total-synthesis.com To prevent the reactive trityl cation from engaging in undesired side reactions, scavengers are often added to the reaction mixture. total-synthesis.com

Lewis Acid-Catalyzed Deprotection: Lewis acids such as mercury(II) salts or antimony trichloride (B1173362) can also effect the removal of the trityl group. nih.govresearchgate.net The Lewis acid coordinates to the sulfur atom, weakening the C-S bond and promoting its cleavage. nih.gov This method can be particularly useful when other acid-sensitive functional groups are present in the molecule. researchgate.net

A summary of common deprotection conditions for trityl groups is presented below:

| Reagent(s) | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Often used with scavengers | Common in solid-phase peptide synthesis. peptide.comcommonorganicchemistry.com |

| Formic Acid | Cold, short reaction time | Can be used for selective deprotection. total-synthesis.com |

| HgX₂ (X = Cl, OAc) / NaBH₄ | Room temperature | Allows for selective deprotection of thiols in the presence of trityl-protected amines and ethers. nih.gov |

| Antimony Trichloride (SbCl₃) | Mild conditions | Selective for trityl ethers, suggesting potential for thiol deprotection. researchgate.net |

| Indium Metal / Methanol | Reflux | Used for deprotection of N-trityl tetrazoles, indicating potential for S-trityl cleavage. thieme.de |

Selective Cleavage in Complex Molecular Architectures

A key advantage of the trityl protecting group is the ability to achieve its selective cleavage in the presence of other protecting groups. For instance, the S-trityl group can be cleaved while other common protecting groups like tert-butyldiphenylsilyl (TBDPS), benzyl (B1604629) (Bn), and acetyl (Ac) remain intact. researchgate.netnih.gov This orthogonality is crucial in the synthesis of complex molecules requiring a multi-step protection-deprotection strategy. ru.nl

The differential reactivity of trityl ethers, amines, and thioethers towards various acidic reagents allows for selective deprotection. For example, trityl ethers are readily cleaved by dilute HCl, while trityl thioethers are stable under these conditions but can be deprotected using mercury salts. nih.gov This differential stability enables chemists to unmask specific functional groups in a controlled manner.

Stability Profiles of the Protecting Group

The S-trityl group exhibits a distinct stability profile. It is generally stable under mild acidic and basic conditions. researchgate.net However, it is readily cleaved by strong acids like TFA. peptide.com The stability of the trityl group can be modulated by introducing substituents on the phenyl rings. Electron-donating groups, such as methoxy (B1213986) groups, increase the stability of the intermediate trityl cation, thereby making the deprotection easier and faster. total-synthesis.com For instance, a p-methoxytrityl group is cleaved about ten times faster than the standard trityl group. total-synthesis.com Conversely, the S-trityl group is stable to reagents used for the removal of other thiol protecting groups like S-tert-butylsulfenyl (StBu) or 4-methoxytrityl (Mmt). researchgate.net

Core Reactivity of the Thioacetate (B1230152) Moiety

The thioacetate group in triphenylmethanethiol acetate possesses its own characteristic reactivity, primarily centered around the thioester functionality. Thioesters are important intermediates in biochemical pathways and are known for their role as acyl transfer agents. masterorganicchemistry.comlibretexts.org

Nucleophilic Acyl Substitution Pathways

Thioesters, including thioacetates, readily undergo nucleophilic acyl substitution. masterorganicchemistry.compressbooks.pub The reaction proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. youtube.comkhanacademy.org The subsequent collapse of this intermediate results in the expulsion of the thiolate leaving group. masterorganicchemistry.com

The facility of this reaction is attributed to the fact that thiolates are good leaving groups, being weaker bases than alkoxides. masterorganicchemistry.commasterorganicchemistry.com This makes thioesters more reactive towards nucleophiles than their corresponding oxygen esters.

Radical Chemistry Involving Triphenylmethyl Thiols

The chemistry of triphenylmethyl thiols is intrinsically linked to the behavior of both thiyl radicals and the renowned triphenylmethyl (trityl) radical. The trityl radical was the first stable free radical to be described in organic chemistry and is known for its remarkable persistence. wikipedia.org This stability arises not from extensive delocalization, as the phenyl groups are twisted and cannot achieve ideal orbital overlap, but from the steric hindrance provided by the three bulky phenyl groups, which prevents dimerization and other reactions. youtube.com

Thiyl radicals (RS•) are readily formed from thiols (RSH) because the S-H bond is significantly weaker than a typical C-H bond. wikipedia.org These radicals are key intermediates in numerous chemical and biological processes. nih.gov In the context of triphenylmethyl thiols, the formation of the triphenylmethylthiyl radical ((C₆H₅)₃CS•) can be initiated through hydrogen atom abstraction from triphenylmethanethiol. wikipedia.org

The trityl group's stability has been exploited in the design of paramagnetic probes for measuring thiol concentrations in biological systems. acs.org For instance, trityl radical-conjugated disulfide biradicals have been synthesized. These biradicals react with thiols like glutathione (B108866) to form stable trityl monoradicals, which can be detected with high sensitivity by electron paramagnetic resonance (EPR) spectroscopy. acs.org

Thiyl radicals themselves are highly reactive and can participate in hydrogen transfer reactions. nih.gov They can abstract hydrogen atoms from other organic molecules, a process that can lead to the formation of carbon-centered radicals. nih.gov This reactivity is fundamental to processes like the thiol-ene reaction and has been implicated in protein degradation when thiyl radicals are formed from cysteine residues. wikipedia.orgnih.gov The reaction between the triphenylmethyl radical and thiophenol has also been a subject of study, highlighting the interplay between these two important classes of radicals. acs.org

Table 1: Reactivity of Thiyl Radicals with Various Substrates

| Substrate | Rate Constant (k, M⁻¹s⁻¹) |

| OH· radical (forming Cys•) | 6.8 x 10⁹ |

| H· radical (forming Cys•) | 6.8 x 10⁹ |

| Peroxyl radicals (R-CHOO·) | 4.2 x 10³ |

| Other proteins | 1.4 x 10⁵ |

| Monounsaturated fatty acids | 1.6 x 10⁵ |

| Ubiquinone | 2.5 x 10³ |

| This table presents the rate constants for the formation of thiyl radicals from cysteine and their subsequent reactions with various biological substrates. wikipedia.org |

Desulfurization Processes and Their Synthetic Utility

Desulfurization, the removal of a sulfur atom from a molecule, is a synthetically important transformation in organic chemistry, with applications ranging from petroleum refining to complex molecule synthesis. nih.gov The desulfurization of thiols, including bulky ones like triphenylmethanethiol, can be achieved through various methods, often involving radical intermediates.

A recently developed method for the desulfurization of thiols for nucleophilic substitution employs a triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) system. cas.cn This process is rapid and tolerates a wide variety of functional groups. Benzyl thiols, which share some structural similarities with triphenylmethanethiol due to the benzylic nature of the C-S bond, are particularly reactive, often undergoing complete conversion at room temperature in a short time. cas.cn Alkyl thiols can also be desulfurized under slightly harsher conditions. cas.cn

Another approach involves metal-free reductive desulfurization using catalytic trimethyl phosphite (B83602) and a stoichiometric amount of a silane (B1218182) reductant like tris(trimethylsilyl)silane (B43935) (TTMSS). nih.gov This method merges two thermal radical processes: the desulfurization of the thiol and the reduction of the resulting P=S species back to the P(III) catalyst. nih.gov This catalytic cycle avoids the need for stoichiometric phosphine (B1218219) reagents, which has been a long-standing practice in desulfurization chemistry. nih.gov

The synthetic utility of these desulfurization reactions is significant. They provide a method to replace a thiol group with a hydrogen atom (hydrodesulfurization) or another functional group via nucleophilic substitution. cas.cnorganic-chemistry.org For example, the Ph₃P/ICH₂CH₂I system allows for the direct synthesis of secondary and tertiary amines from thiols by using free amines as nucleophiles. cas.cn This transformation is valuable in drug development and peptide chemistry, where thiol-containing molecules can be modified post-synthesis. cas.cn

Table 2: Conditions for Ph₃P/ICH₂CH₂I-Promoted Desulfurization

| Thiol Type | Temperature | Reaction Time | Notes |

| Benzyl Thiols | Room Temperature | ~15 minutes | Highly reactive. cas.cn |

| Alkyl Thiols | 70 °C | Overnight | Lower reactivity than benzyl thiols. cas.cn |

| This table summarizes the general reaction conditions for the desulfurative nucleophilic substitution of different thiol types. cas.cn |

Stereochemical Control and Chirality Transfer in Trityl-Containing Systems

The triphenylmethyl (trityl) group, due to its large size and propeller-like three-dimensional structure, plays a significant role in the stereochemistry of molecules that contain it. nih.govmdpi.com While triphenylmethane (B1682552) itself is achiral, the introduction of a chiral center near the trityl group can lead to a process known as chirality transfer. nih.govresearchgate.net In this process, the chirality of the nearby center influences the preferred helical conformation (P or M) of the trityl propeller. nih.govresearchgate.net

This phenomenon has been studied extensively in trityl-containing alcohols and amines. nih.govmdpi.com The transfer of chirality is mediated through a series of weak, non-covalent interactions. researchgate.net The induced helicity in the trityl group can be detected using circular dichroism (CD) spectroscopy, which shows characteristic signals in the UV absorption region of the trityl chromophore. nih.govresearchgate.net The presence of the bulky trityl group can also dictate the supramolecular assembly of molecules in the solid state, influencing crystal packing and the formation of aggregates. mdpi.com

In the context of chemical reactions, the stereochemical information encoded in a chiral reagent can be used to influence the outcome of a reaction, a concept known as reagent stereochemical control. youtube.com Chiral reagents containing bulky groups can create a specific steric environment that favors the formation of one stereoisomer of the product over another. While not directly involving this compound in the cited examples, the principles are broadly applicable to reactions involving chiral trityl-containing compounds. For instance, chiral borane (B79455) reagents are used for the stereoselective reduction of ketones. youtube.com

The concept of chirality transfer is crucial for designing stereoselective syntheses and for developing chiral sensors. mdpi.comnih.gov The dynamic stereochemistry of the trityl group, coupled with its responsiveness to a nearby chiral environment, makes it a valuable tool in supramolecular chemistry and materials science. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of a molecule's carbon-hydrogen framework.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum of Triphenylmethanethiol (B167021) acetate (B1210297), distinct signals are expected for each unique carbon environment. The spectrum is characterized by signals corresponding to the triphenylmethyl group and the thioacetate (B1230152) moiety. The three phenyl groups of the trityl group typically show four signals in the aromatic region (approximately 127–145 ppm) due to symmetry: one for the para-carbons, two for the four ortho-carbons and four meta-carbons (which may or may not be equivalent depending on the solvent and rotational dynamics), and one for the quaternary ipso-carbons attached to the central methanethiol (B179389) carbon. The central quaternary carbon of the trityl group is also expected to appear in the spectrum, though its signal is often weak.

The thioacetate group contributes two characteristic signals. The carbonyl carbon (C=O) of the thioester is significantly deshielded and typically appears downfield in the range of 190-200 ppm. The methyl group (CH₃) carbon of the acetate portion is found much further upfield, generally in the 20-30 ppm region. chemicalbook.comoregonstate.edu The specific chemical shifts are sensitive to the solvent and the electronic environment created by the sulfur atom and the bulky trityl group.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Triphenylmethanethiol Acetate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 190 - 200 | Deshielded due to the electronegative oxygen and sulfur atoms. |

| Aromatic (C₆H₅) | 127 - 145 | Multiple signals expected for ipso, ortho, meta, and para carbons. |

| Central Quaternary (C(Ph)₃) | 60 - 70 | Signal is typically weak due to the lack of attached protons. |

| Methyl (CH₃) | 20 - 30 | Shielded aliphatic region. |

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy complements ¹³C NMR by providing information on the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is relatively simple. The most prominent feature is a complex multiplet in the aromatic region, typically between 7.2 and 7.6 ppm, which corresponds to the 15 protons of the three phenyl rings. chemicalbook.comchemicalbook.com

A sharp singlet corresponding to the three protons of the acetyl methyl group (CH₃) would be observed in the upfield region, generally around 2.0-2.4 ppm. libretexts.org The exact position of this singlet is influenced by the deshielding effect of the adjacent carbonyl group. libretexts.org Due to the absence of adjacent protons, this signal appears as a singlet, and its integration value of 3H confirms the presence of the methyl group. youtube.com

Table 2: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | 7.2 - 7.6 | Multiplet | 15H |

| Acetyl Protons (CH₃) | 2.0 - 2.4 | Singlet | 3H |

Sulfur-33 Nuclear Magnetic Resonance (³³S NMR) Challenges and Prospects

Direct observation of the sulfur atom in this compound via Sulfur-33 (³³S) NMR spectroscopy presents significant challenges. The ³³S isotope is the only naturally occurring NMR-active sulfur isotope, but it suffers from several unfavorable nuclear properties that severely limit its application, especially for organosulfur compounds. mdpi.comcanada.ca

Challenges:

Low Natural Abundance: The natural abundance of ³³S is only 0.76%, resulting in inherently low signal intensity. mdpi.comhuji.ac.il

Low Gyromagnetic Ratio: The low gyromagnetic ratio of the ³³S nucleus leads to a low resonance frequency and further diminishes sensitivity. mdpi.com

Quadrupolar Nature: As a spin I = 3/2 nucleus, ³³S possesses a large nuclear quadrupole moment. mdpi.comhuji.ac.il In the asymmetric chemical environment of a thioester, this quadrupole moment interacts with local electric field gradients, causing extremely rapid nuclear relaxation. This leads to very broad NMR signals, often several kilohertz wide, which can be difficult to distinguish from the baseline noise. northwestern.edu For organosulfur compounds with covalent bonds, the spectral width can exceed several megahertz. rsc.org

Prospects: Despite these difficulties, advances in NMR technology offer potential pathways for future ³³S NMR studies.

Isotopic Enrichment: Synthesizing this compound using a ³³S-enriched precursor would overcome the issue of low natural abundance. rsc.org

Ultra-High Magnetic Fields: The use of ultra-high field NMR spectrometers can improve spectral resolution and sensitivity. mdpi.com

Advanced Solid-State NMR Techniques: For solid samples, techniques like frequency-swept or field-swept NMR can be used to acquire spectra of quadrupolar nuclei with large interaction constants. mdpi.commorressier.com Magic Angle Spinning (MAS) and Satellite-Transition Magic-Angle Spinning (STMAS) are other solid-state methods that can provide high-resolution spectra for quadrupolar nuclei, though their application to a molecule with such a large quadrupole coupling constant would still be challenging. rsc.org

Cryogenic Probes: The development of cryogenic NMR probes enhances sensitivity significantly and has been applied to detect sulfur compounds in biological samples, although primarily those with more symmetric environments like sulfates. nih.gov

While a routine ³³S NMR spectrum of this compound is currently not feasible, these advanced methods hold promise for future specialized research.

Table 3: Nuclear Properties of ³³S and their Implications for NMR

| Property | Value | Implication for NMR |

| Spin (I) | 3/2 | Quadrupolar nucleus, leading to broad lines in asymmetric environments. huji.ac.il |

| Natural Abundance | 0.76% | Very low sensitivity. canada.ca |

| Gyromagnetic Ratio (γ) | 2.055685 x 10⁷ rad T⁻¹ s⁻¹ | Low resonance frequency, contributing to low sensitivity. mdpi.com |

| Quadrupole Moment (Q) | -0.0678 x 10⁻²⁸ m² | Large interaction with electric field gradients, causing severe line broadening. mdpi.com |

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critical for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR MS)

ESI-FT-ICR MS is a premier technique for high-performance mass analysis, combining a soft ionization method (ESI) with a high-resolution mass analyzer (FT-ICR). nih.gov Electrospray ionization is ideal for analyzing this compound as it typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight.

The FT-ICR mass analyzer offers unparalleled performance in two key areas:

Ultra-High Resolution: FT-ICR-MS can achieve resolving powers well over 100,000, which allows for the separation of ions with very similar mass-to-charge ratios (isobaric species). nih.govmdpi.com

High Mass Accuracy: This technique can determine the mass of an ion with an accuracy in the parts-per-billion (ppb) range. mdpi.comyale.edu This level of accuracy enables the unambiguous determination of the elemental composition of this compound (C₂₁H₁₈OS) by distinguishing its exact mass from other potential formulas with the same nominal mass.

The combination of ESI and FT-ICR MS provides the highest confidence in molecular formula assignment, making it an exceptional tool for the definitive identification of the synthesized compound. yale.eduutsouthwestern.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org It is routinely used to assess the purity of a sample and confirm the identity of the target compound. uccore.org

In a typical LC-MS analysis of a this compound sample, a reversed-phase HPLC column would be used to separate the compound from any starting materials, by-products, or other impurities. As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer, often a quadrupole or ion trap instrument coupled to an ESI source, provides mass-to-charge ratio data for the eluting peaks. The identity of the main peak as this compound is confirmed by observing its expected protonated molecular ion ([M+H]⁺). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks in the chromatogram. This method is highly effective for the analysis and quantification of thioesters and their derivatives. nih.govnih.govresearchgate.net

Isotopic Abundance Signatures of Sulfur

The analysis of sulfur's stable isotopes provides a powerful tool for confirming the presence and number of sulfur atoms within a molecule like this compound during mass spectrometric analysis. Sulfur has four stable isotopes: ³²S, ³³S, ³⁴S, and ³⁶S, with ³²S being the most abundant. nih.gov The presence of these isotopes in their natural abundances creates a distinct isotopic pattern in a high-resolution mass spectrum.

Elemental analysis coupled to isotope ratio mass spectrometry (EA-IRMS) is a well-established method for determining stable isotope ratios of sulfur (³⁴S/³²S). acs.org However, advanced techniques like multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) offer high precision for measuring sulfur isotope ratios (³³S/³²S and ³⁴S/³²S), which can be performed on purified samples. hawaii.edu

The characteristic isotopic signature of sulfur is due to the relatively high abundance of the ³⁴S isotope (approximately 4.365%) compared to the heavy isotopes of other common elements in organic molecules like carbon (¹³C, ~1.1%) and nitrogen (¹⁵N, ~0.37%). nih.gov This leads to a significant "A+2" peak in the mass spectrum, where "A" is the mass of the most abundant isotopologue. The mass difference between the second and third aggregated sulfur isotopes is a key feature for predicting the number of sulfur atoms. nih.gov For a molecule containing a single sulfur atom, such as this compound, the ratio of the A+2 peak intensity to the monoisotopic peak intensity will be a clear indicator of its presence.

Table 1: Stable Isotopes of Sulfur and Their Natural Abundance

| Isotope | Natural Abundance (%) |

|---|---|

| ³²S | 94.85 |

| ³³S | 0.75 |

| ³⁴S | 4.365 |

| ³⁶S | 0.015 |

This table presents the natural terrestrial abundances of stable sulfur isotopes. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. By analyzing the vibrational modes of the molecule, these techniques provide a molecular fingerprint.

The IR spectrum of the parent compound, triphenylmethanethiol, is available in the NIST database and shows characteristic absorptions for the trityl group and the S-H bond. nist.gov The spectrum for this compound would retain the signals from the triphenylmethyl (trityl) group while showing new bands characteristic of the acetate moiety. Specifically, the weak S-H stretching band typically found around 2550-2600 cm⁻¹ would be absent, and strong new bands would appear. These include a carbonyl (C=O) stretching vibration, expected in the range of 1690-1760 cm⁻¹, and C-O stretching vibrations.

The IR spectrum of triphenylmethane (B1682552) itself primarily features C-H and C=C stretching and bending vibrations, which are also present in its derivatives. researchgate.netchemicalbook.com The IR spectrum of the closely related triphenylmethanol (B194598) also shows the characteristic absorptions of the triphenylmethyl group. nist.gov

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretching |

| ~1740 | C=O (Thioester) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1200-1000 | C-O | Stretching |

| 760-690 | C-H | Out-of-plane bending |

This table is a prediction based on the known absorption ranges for the constituent functional groups.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic rings of the trityl group.

Advanced Chromatographic Separation and Quantification Techniques

Chromatographic methods are paramount for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of thiols. diva-portal.org Since thiols often lack strong native chromophores or fluorophores for sensitive detection, a derivatization step is frequently employed. rsc.orgresearchgate.net

UV-Vis Detection: this compound possesses aromatic rings, which allow for detection by UV spectroscopy. However, for quantifying low concentrations, derivatization with a reagent that introduces a strong chromophore can enhance sensitivity. nih.govnih.govgrowkudos.com

Fluorescence Detection: For high sensitivity, thiols can be derivatized with a fluorogenic reagent, such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) or monobromobimane, prior to reversed-phase HPLC separation. nih.govtandfonline.comresearchgate.net This approach allows for the quantification of thiols at very low concentrations. diva-portal.org

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (HPLC-MS) provides both high separation efficiency and definitive molecular identification based on mass-to-charge ratio. acs.orgnih.govnih.govsielc.com This is particularly useful for complex samples, confirming the identity of the analyte peak and providing structural information through fragmentation patterns in tandem MS (MS/MS). acs.orgnih.gov

Table 3: Comparison of HPLC Detection Methods for Thiol Analysis

| Detection Method | Principle | Advantages | Common Applications |

|---|---|---|---|

| UV-Vis | Absorption of UV-Vis light by chromophores. | Simple, robust, widely available. nih.gov | Quantification of thiols after derivatization to introduce a chromophore. nih.gov |

| Fluorescence | Detection of light emitted from fluorescent derivatives. | High sensitivity and selectivity. diva-portal.orgtandfonline.com | Trace analysis of thiols in biological and environmental samples. nih.govresearchgate.net |

| Mass Spectrometry (MS) | Separation and detection of ions based on m/z ratio. | High specificity, structural information, direct identification. acs.orgnih.gov | Metabolomics, proteomics, definitive identification in complex matrices. nih.gov |

This table summarizes common HPLC detection strategies applicable to this compound analysis.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. libretexts.orgyoutube.comyoutube.com It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. youtube.comsepscience.com

For neutral molecules like many thiol derivatives, separation can be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. Alternatively, thiols can be derivatized to introduce a charge, allowing for separation by Capillary Zone Electrophoresis (CZE). nih.gov CE can be coupled with various detectors, including UV-Vis and laser-induced fluorescence (LIF), with LIF providing excellent sensitivity for fluorescently tagged thiols. nih.gov Coupling CE to mass spectrometry (CE-MS) is also a powerful tool, though the interface can be challenging. nih.govwikipedia.org

Table 4: Comparison of HPLC and CE for Thiol Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |

|---|---|---|

| Separation Principle | Partitioning between stationary and mobile phases. | Differential migration in an electric field. libretexts.org |

| Efficiency/Resolution | Good to excellent. | Very high, often superior to HPLC. nih.gov |

| Sample Volume | Microliter (µL) range. youtube.com | Nanoliter (nL) range. youtube.com |

| Speed | Typically minutes to tens of minutes. tandfonline.com | Often faster than HPLC. nih.gov |

| Instrumentation | Robust, widely used, high throughput. | Simpler instrumentation, lower solvent consumption. |

This table highlights the key differences between HPLC and CE for the analysis of thiols.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Trityl Derivatives

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. unipi.ityoutube.com It is an invaluable tool for determining the absolute configuration and studying the conformational properties of chiral compounds. nih.govnih.gov

While this compound itself is not chiral, the triphenylmethyl (trityl) group is frequently used as a bulky protecting group in the synthesis of chiral molecules, including amino acids and nucleosides. When attached to a chiral center, the trityl group's chromophores can become electronically coupled to the chiral moiety, resulting in a characteristic ECD spectrum, often referred to as a Cotton effect. nih.gov

The sign and intensity of the Cotton effects in the ECD spectrum can be used to assign the absolute stereochemistry of the molecule by comparing experimental spectra to those of known compounds or to spectra predicted by theoretical calculations. nih.gov The magnitude of the ECD signal is proportional to the enantiomeric purity of the sample, making it a useful tool for its determination. nih.gov Therefore, ECD is a powerful method for the stereochemical analysis of chiral molecules that have been derivatized with a trityl group. aps.org

Table 5: Applications of ECD Spectroscopy in Stereochemical Analysis

| Application | Description |

|---|---|

| Absolute Configuration | Determination of the 3D arrangement of atoms in a chiral molecule by analyzing the sign of the Cotton effect. nih.gov |

| Conformational Analysis | Studying the solution-state conformation of molecules, as ECD is highly sensitive to changes in molecular geometry. nih.gov |

| Enantiomeric Purity | Quantifying the excess of one enantiomer in a mixture, as the ECD signal intensity is proportional to the enantiomeric excess. nih.gov |

| Following Self-Assembly | Monitoring the formation of larger, ordered supramolecular structures from chiral building blocks. nih.gov |

This table outlines the primary uses of ECD spectroscopy for the study of chiral molecules, including trityl derivatives.

Computational Chemistry and Theoretical Investigations

Computational Assessment of Chirality Induction and Transfer MechanismsThere are no computational assessments available that investigate the mechanisms of chirality induction or transfer involving Triphenylmethanethiol (B167021) acetate (B1210297).

Due to the lack of specific research on the computational chemistry of Triphenylmethanethiol acetate, a detailed and scientifically sound article meeting the user's requirements cannot be constructed.

Research Applications in Chemical Science

Applications as a Protecting Group in Complex Organic Synthesis

In the intricate field of organic synthesis, the protection of reactive functional groups is a fundamental strategy to prevent unwanted side reactions. The thiol group (-SH) is particularly reactive, being susceptible to oxidation and acting as a potent nucleophile. The triphenylmethyl (trityl, Trt) group, derived from triphenylmethanethiol (B167021), is a widely used acid-labile protecting group for thiols, especially in the synthesis of peptides and other polyfunctional molecules. chemicalbook.com Its large size provides steric hindrance, effectively shielding the sulfur atom from participating in undesired reactions. wikipedia.org

The utility of a protecting group is determined by the ease and efficiency of its introduction and subsequent removal. The trityl group excels in this regard, offering reliable methods for both steps in a synthetic sequence.

Introduction: The trityl group is typically introduced by reacting the free thiol with trityl chloride (Trt-Cl) in the presence of a base, such as pyridine. The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. wikipedia.org This S-tritylation proceeds via an SN1 mechanism, involving the formation of a stable trityl cation intermediate. wikipedia.org

Removal (Deprotection): A key advantage of the S-trityl group is its lability under acidic conditions, allowing for its removal without affecting many other types of protecting groups. The most common method for deprotection is treatment with trifluoroacetic acid (TFA). nih.govrsc.org This process is often performed concurrently with the cleavage of a peptide from a solid-phase synthesis resin, such as Wang resin. nih.gov The cleavage cocktail typically includes scavengers, like triisopropylsilane (B1312306) (TIS), to capture the released trityl cations and prevent side reactions with sensitive amino acid residues.

Beyond standard acidolysis, the S-trityl group can be removed under specific oxidative conditions, which can be strategically employed to form disulfide bonds directly.

| Reagent/Method | Conditions | Outcome | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA with scavengers (e.g., TIS, water) | Releases the free thiol | nih.govrsc.org |

| Iodine (I₂) | 0.1 M I₂ in a solvent like Dichloromethane (DCM) | Simultaneous deprotection and oxidation to form a disulfide bond | nih.gov |

| Thallium (III) Trifluoroacetate | Tl(TFA)₃ in TFA with anisole (B1667542) as a scavenger | Simultaneous deprotection and oxidation to form a disulfide bond. Caution: Thallium compounds are highly toxic. | nih.gov |

The synthesis of complex molecules bearing multiple reactive functional groups, such as poly-cysteine peptides, necessitates an orthogonal protection strategy. This approach involves using a set of protecting groups where each type can be selectively removed under a unique set of conditions without affecting the others. wikipedia.org This allows for the sequential unmasking of functional groups and the regioselective formation of chemical bonds.

The trityl group is a cornerstone of such strategies in peptide chemistry for the controlled formation of multiple disulfide bonds. Current time information in Bangalore, IN. For instance, in the synthesis of conotoxins, which are cysteine-rich peptides, the thiol side chains of different cysteine residues can be protected with a combination of Trt, acetamidomethyl (Acm), and 4-methoxybenzyl (Mob) groups. Current time information in Bangalore, IN.

Trityl (Trt): Removed under acidic conditions (e.g., TFA). nih.govCurrent time information in Bangalore, IN.

Acetamidomethyl (Acm): Stable to acid but removed by oxidizing agents like iodine. Current time information in Bangalore, IN.

4-Methoxybenzyl (Mob): Requires strong acids like boiling TFA or HF for removal. Current time information in Bangalore, IN.

By choosing the appropriate sequence of deprotection reagents, specific pairs of cysteines can be deprotected and oxidized to form a disulfide bridge, while other cysteine residues remain protected. This process can be repeated to construct intricate and defined disulfide connectivity, which is crucial for the correct three-dimensional structure and biological activity of the peptide. Current time information in Bangalore, IN.

Scaffold for Complex Molecular Architecture Construction

Beyond its role as a transient protecting group, the rigid and bulky triphenylmethyl structure of triphenylmethanethiol serves as a versatile scaffold or building block for creating larger, well-defined molecular architectures, including polymers, supramolecular systems, and hybrid materials. ontosight.ai

The thiol group, once deprotected from its trityl precursor, is a highly versatile functional handle for polymer synthesis and modification. Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a powerful technique for creating well-defined polymers. wikipedia.org The thiocarbonylthio end-group of a RAFT polymer can be chemically converted into a thiol, which then becomes available for a wide array of post-polymerization modifications. monash.edu

This thiol end-group can participate in highly efficient "click" reactions, such as thiol-ene chemistry, to conjugate other molecules, including bioactive agents like sugars, to the polymer chain. rsc.org This approach allows for the creation of advanced functional polymers, such as glycan-modified polymers designed for specific biological targeting. rsc.org While triphenylmethanethiol itself isn't typically used as a monomer, its role as a protected source of the crucial thiol functional group is integral to these advanced polymer synthesis strategies.

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. nsf.govnih.gov The construction of these architectures relies on molecular building blocks with well-defined shapes and interaction motifs. The triphenylmethanethiol scaffold possesses features that make it an interesting candidate for such applications.

The three phenyl rings of the trityl group create a rigid, propeller-like, three-dimensional structure that can influence the self-assembly of larger structures through steric interactions and π-π stacking. nih.govlew.ro Research has shown that triphenylmethanethiol can act as a rigid capping agent for gold nanoclusters, demonstrating its utility in controlling the structure of nanomaterials. This suggests its potential in directing the formation of discrete, organized assemblies. The ability to derivatize the phenyl rings or the thiol group provides a pathway to introduce other functionalities, such as hydrogen bonding sites or coordination points for metal ions, further expanding its potential as a versatile building block for complex supramolecular ensembles. nih.gov

Hybrid materials, which combine organic and inorganic components at the molecular level, offer synergistic properties not available from the individual constituents. The derivatization of triphenylmethanethiol is a key strategy for developing such materials. The sulfur atom of the thiol group has a strong affinity for the surfaces of noble metals, particularly gold. rsc.orgrsc.org

This property is exploited to create self-assembled monolayers (SAMs) on gold surfaces. rsc.org By immersing a gold substrate in a solution containing triphenylmethanethiol (or other thiols), a highly ordered single layer of the molecules spontaneously forms on the surface, with the sulfur atom acting as an anchor. nih.govsigmaaldrich.com The bulky trityl groups then form the outer surface of the monolayer, defining its chemical and physical properties, such as hydrophobicity.

Furthermore, triphenylmethanethiol and its derivatives are used as capping agents to stabilize and functionalize gold nanoparticles. nanoprobes.comsigmaaldrich.com The thiol group binds to the nanoparticle surface, preventing aggregation, while the exposed trityl framework provides a rigid outer shell. These functionalized nanoparticles are hybrid materials with a metallic core and an organic shell, and they are building blocks for applications in nanoelectronics and sensor technology. sigmaaldrich.comnih.gov The ability to further modify the triphenylmethyl scaffold, for instance by attaching phosphonium (B103445) groups, allows for the creation of sophisticated hybrid nanomaterials targeted for specific applications like phototherapy. mdpi.com

Future Research Directions and Emerging Paradigms

Innovations in Green Synthetic Methodologies for Thioacetate (B1230152) Production

The chemical industry's shift towards environmentally benign processes has spurred significant innovation in the synthesis of thioacetates. Traditional methods, which often rely on hazardous reagents and solvents, are gradually being replaced by greener alternatives. wikipedia.org A key area of development is the use of water as a reaction solvent. rsc.org Research has demonstrated that the thioacetate anion can act as a potent nucleophile in aqueous media for displacement reactions, offering an efficient and environmentally friendly synthetic route. rsc.org This approach minimizes the use of volatile organic compounds, aligning with the principles of green chemistry.

Another promising frontier is the application of photocatalysis. nih.gov A recently developed method for synthesizing α-keton thiol esters utilizes a photocatalytic oxidative radical addition of thioic acid to alkenes. nih.gov This process is notable for its use of an inexpensive organic photocatalyst, molecular oxygen as a green oxidant, ethyl acetate (B1210297) as a green solvent, and visible light as a sustainable energy source, with water being the only byproduct. nih.gov Such methodologies represent a significant step towards reducing the environmental footprint of thioacetate production.

Exploration of Novel Catalytic Transformations Involving Thioacetates

Thioacetates are versatile intermediates, and ongoing research is focused on expanding their synthetic utility through novel catalytic transformations. Beyond standard acid or base-catalyzed hydrolysis, researchers are exploring more sophisticated catalytic systems. warwick.ac.uk For instance, palladium- and nickel-catalyzed decarbonylative conversions can transform thioesters into thioethers under base- and thiol-free conditions. warwick.ac.uk Other transformations include the reduction of thioesters to aldehydes using reagents like triethylsilane with a palladium on carbon (Pd/C) catalyst, or their conversion to ketones with organozinc compounds. warwick.ac.uk

A significant challenge in synthetic chemistry is controlling selectivity in complex molecules. In the synthesis of sulfur-containing glycosides, for example, the migration of the thioacetyl group can lead to unwanted side products. nih.gov Research has shown that adjusting the acidity or basicity of the reaction system, or the addition of thioacetic acid, can suppress this migration and improve yields of the desired product. nih.gov Furthermore, the field of biocatalysis offers new avenues for thioacetate transformations. The enzymatic hydrolysis of α-terpineol thioacetates to their corresponding thiols has been successfully achieved using enzymes like pig liver esterase (PLE), highlighting the potential for highly selective and mild reaction conditions. nih.gov

Integration into Advanced Functional Systems and Responsive Materials

The unique properties of the thioester linkage are being harnessed to create a new generation of advanced materials. Triphenylmethanethiol (B167021), the parent thiol of the acetate, is already being explored for applications in nanotechnology, including the creation of nanostructures and self-healing materials. ontosight.ai This provides a strong indication of the future potential for its derivatives.

Thioester-functionalized polymers are a major focus of this research. warwick.ac.uk By incorporating thioacetate-containing monomers into polymer chains, materials with tailored properties can be designed. warwick.ac.uk These have found applications in:

Biomedical Devices : Creating thiolated polymers with strong mucoadhesive properties. warwick.ac.uk

Optics : Developing optical materials with high refractive indices. warwick.ac.uk

Nanotechnology : Forming robust self-assembled monolayers (SAMs) on surfaces like gold nanoparticles, which can be used for imaging and creating bioconjugates. warwick.ac.uk

Smart Materials : Synthesizing responsive and (bio)degradable polymers, such as poly(β-thioester)s, for applications like drug delivery. warwick.ac.ukresearchgate.net

A notable example is the use of thioacetate-based initiators for the cationic ring-opening polymerization of 2-oxazolines. kit.eduresearchgate.net This method produces well-defined polymers with a terminal thiol group (after deprotection of the acetate), which can then be patterned onto surfaces for creating advanced functional interfaces. kit.eduresearchgate.netnih.gov

Enhanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical systems, including those involving thioacetates. Methods like Density Functional Theory (DFT) are being used to model entire catalytic cycles. nih.gov Such computational studies can elucidate complex reaction mechanisms, map out energy profiles, and identify rate-determining steps. nih.govresearchgate.net

For example, modeling has been used to investigate the different behaviors of aromatic and aliphatic thiols in catalytic reactions, attributing differences in reactivity to their respective nucleophilicity. nih.gov By applying these computational techniques to Triphenylmethanethiol acetate, researchers can:

Predict its reactivity in various chemical environments.

Design more efficient and selective catalysts for its transformation.

Screen for potential new reactions and applications before undertaking extensive laboratory work.

Advanced analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, provide deeper insights into the nature of chemical bonding, bond-breaking processes, and charge transfer during reactions. nih.gov This predictive power accelerates the discovery and optimization of synthetic routes and the design of novel functional materials.

Compound Reference Table

Q & A

Q. What are the established synthetic methodologies for Triphenylmethanethiol acetate in organic synthesis?

this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting triphenylmethanethiol with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . For example, in radiopharmaceutical synthesis, triphenylmethanethiol reacts with chloroethylamine hydrochloride under alkaline conditions (2 M NaOH) in ethanol, followed by extraction with dichloromethane . Reaction monitoring via thin-layer chromatography (TLC) using 1:1 hexane/ethyl acetate as the mobile phase is recommended .

Q. How is this compound characterized in academic research?

Post-synthesis characterization employs:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra (e.g., δ 2.182 ppm for CH₂SCPh₃ protons, δ 36.44 ppm for -CH₂-S- carbons) .

- Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS): Molecular ions are identified at calculated m/z values (e.g., [C₇₁H₆₀O₅S₃]⁺ for complex derivatives) .

- Elemental Analysis: Verification of C, H, and S content (e.g., C 34.93% vs. calc. 34.84%) .

Q. What are the primary applications of this compound in polymer chemistry?

The compound serves as a thiol-protecting group in polymer synthesis. For instance, it participates in Michael addition reactions with exomethylene lactide to produce thiol-functionalized lactide monomers (e.g., TrtS-LA), enabling degradable polymers for biomedical applications . Its trityl-thioether group enhances stability during polymerization while allowing post-synthesis deprotection for functionalization .

Advanced Research Questions

Q. How can solubility challenges of this compound in polar solvents be addressed?

Solubility in polar media (e.g., DMF, acetonitrile) is improved by:

- Co-solvent systems: Using anhydrous DMF under nitrogen atmosphere for reactions requiring prolonged stability .

- Derivatization: Incorporating hydrophilic groups (e.g., polyethylene glycol) into thiol-protected intermediates, as demonstrated in nanoparticle ligand synthesis .

- Temperature control: Conducting reactions at 70°C in DMF to enhance dissolution without decomposition .

Q. What mechanistic insights explain its role in radiopharmaceutical synthesis?

this compound acts as a sulfur donor in trithiol ligand synthesis for targeting cancer receptors. For example, it reacts with brominated intermediates (e.g., dimethyl 5-(3-bromo-2,2-bis(bromomethyl)propoxy)isophthalate) to form stable thioether bonds critical for gastrin-releasing peptide receptor (GRPR) targeting in prostate cancer theranostics . The trityl group stabilizes the thiol during purification via silica gel chromatography (1:3 ethyl acetate/DCM) .

Q. What strategies optimize reaction yields in complex multi-step syntheses?

- Stoichiometric precision: A 3.6:1 molar ratio of triphenylmethanethiol to brominated precursor ensures complete substitution .

- Purification protocols: Silica gel column chromatography (5.06 cm × 29.5 cm) with gradient elution (hexanes:DCM 3:1 to ethyl acetate:DCM 1:3) achieves >70% yield .

- Reaction monitoring: TLC (Rf = 0.1–0.15) and LC-ESI-MS track intermediate formation and purity .

Q. How does this compound contribute to nanoparticle functionalization?

It synthesizes protected thiol ligands for gold nanoparticles. For example, tetraethylene glycol-monosulfonate is functionalized with triphenylmethanethiol to create HO−EG₄−SCPh₃, which is later deprotected to expose thiol groups for nanoparticle binding . This method ensures colloidal stability and biocompatibility in diagnostic probes .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

Q. How are competing side reactions managed during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.